REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([Si](C(C)C)(C(C)C)C(C)C)[C:5]2=[N:6][CH:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
(ESI)[M−H+]
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 10 minutes
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
isolated by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
to give the compound (6, 0.40 g. 58% over 2 steps)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=NC1)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |